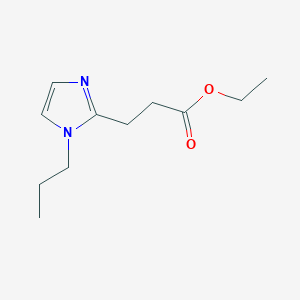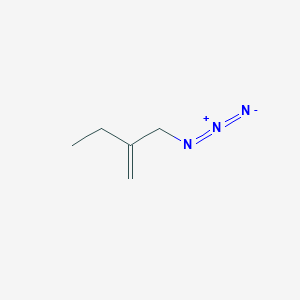
6-(Cyclopentyloxy)pyridazine-3-carboxylic acid
Overview
Description
6-(Cyclopentyloxy)pyridazine-3-carboxylic acid, commonly known as CPD, is a pyridazine derivative. It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound has gained significant interest and attention from researchers in various fields.
Molecular Structure Analysis
The InChI code for 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is a solid . The exact physical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Medicine: Drug Synthesis and Development
“6-(Cyclopentyloxy)pyridazine-3-carboxylic acid” may serve as a precursor in the synthesis of novel pharmaceutical compounds. Its structural framework could be utilized to develop drugs with potential therapeutic effects. For instance, pyridazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Agriculture: Pesticide Formulation
In the agricultural sector, this compound could be explored for its efficacy in pesticide formulations. The pyridazine moiety is present in some neonicotinoid pesticides, which are widely used for crop protection and pest management .
Environmental Science: Pollutant Remediation
This compound could be investigated for its role in environmental remediation processes. Its ability to form complexes with metals might be harnessed in the removal of heavy metals or radioactive isotopes from water sources .
Analytical Chemistry: Chromatography Standards
As an analytical standard, “6-(Cyclopentyloxy)pyridazine-3-carboxylic acid” could be used in chromatography techniques to quantify similar compounds in complex mixtures, ensuring the accuracy and reliability of analytical results .
Safety and Hazards
properties
IUPAC Name |
6-cyclopentyloxypyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-5-6-9(12-11-8)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXVXOIPLWZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)
![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)







![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)

![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)
